molecular formula C9H13N3O B2617420 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2200687-92-7

2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No. B2617420
CAS RN: 2200687-92-7
M. Wt: 179.223
InChI Key: YYXHNOHXVGLRTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol” is not available, similar 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , suggesting potential targets within these organisms.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with the life cycle of these organisms or inhibit essential biochemical pathways.

Result of Action

Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity , suggesting that this compound may have similar effects.

properties

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(7-3-4-8(7)13)9-10-5-2-6-11-9/h2,5-8,13H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXHNOHXVGLRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol

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